2-(4-Hydroxyphenyl)-2-morpholinoacetonitrile
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Overview
Description
2-(4-Hydroxyphenyl)-2-morpholinoacetonitrile is an organic compound that features a hydroxyphenyl group and a morpholino group attached to an acetonitrile moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (mbp), have been found to target estrogen receptor β .
Mode of Action
Similar compounds like mbp have been shown to activate estrogen receptor β-mediated transcription .
Biochemical Pathways
For instance, MBP has been shown to affect cell and leukocyte activation, leukocyte mediated immunity, IL-17, AGE-RAGE signaling in diabetic complications, prion disease, and NOD-like receptor signaling .
Result of Action
For example, MBP has been shown to downregulate the expression of G Protein-Coupled Estrogen Receptor 1 (GPER1) via upregulated Estrogen Receptor β, leading to resistance to GPER1 agonist G-1-mediated anti-proliferative effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect the breakdown and effectiveness of a compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-2-morpholinoacetonitrile typically involves the reaction of 4-hydroxybenzaldehyde with morpholine and acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyphenyl)-2-morpholinoacetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Ether or ester derivatives.
Scientific Research Applications
2-(4-Hydroxyphenyl)-2-morpholinoacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydroxyphenyl)ethanol
- 2-(4-Hydroxyphenyl)acetic acid
- 4-Hydroxyphenylacetonitrile
Uniqueness
2-(4-Hydroxyphenyl)-2-morpholinoacetonitrile is unique due to the presence of both a morpholino group and a nitrile group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-2-morpholin-4-ylacetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-9-12(14-5-7-16-8-6-14)10-1-3-11(15)4-2-10/h1-4,12,15H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBNAZLYPCNYDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#N)C2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384254 |
Source
|
Record name | 2-(4-hydroxyphenyl)-2-morpholinoacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247565-44-2 |
Source
|
Record name | 2-(4-hydroxyphenyl)-2-morpholinoacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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